molecular formula C17H16F3N3O3S B2534676 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 2034488-16-7

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2534676
CAS No.: 2034488-16-7
M. Wt: 399.39
InChI Key: QLIFGLQAAAKOPY-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention due to its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group, a benzamide moiety, and a thiadiazole ring, making it a subject of interest for researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. Starting materials might include methylbenzoic acid derivatives and trifluoromethylbenzoic acid derivatives, which undergo several transformations under controlled conditions such as:

  • Cyclization reactions: To form the thiadiazole ring.

  • Nitration and reduction: To introduce and reduce nitro groups.

  • Amidation: To form the benzamide structure.

Industrial Production Methods: Industrial production of this compound would likely require optimization of these synthetic routes to ensure high yield and purity. Key factors would include:

  • Scaling up reaction conditions: Ensuring the reactions are feasible on a larger scale.

  • Purification processes: Utilizing techniques such as recrystallization, chromatography, or distillation.

  • Waste management: Addressing the environmental impact of by-products and waste generated during production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, which might affect the thiadiazole ring or other functional groups.

  • Reduction: Reduction reactions could modify the benzamide or introduce changes to the thiadiazole ring.

  • Substitution: The trifluoromethyl group and other positions on the aromatic rings could be targets for substitution reactions.

Common Reagents and Conditions:
  • Oxidizing agents: Such as hydrogen peroxide or permanganate compounds.

  • Reducing agents: Including lithium aluminum hydride or sodium borohydride.

  • Catalysts: Transition metal catalysts like palladium or nickel for specific substitution reactions.

Major Products Formed:
  • Oxidation products: Modified thiadiazole derivatives.

  • Reduction products: Reduced forms of the original compound.

  • Substitution products: New derivatives with substituted groups at the trifluoromethyl or aromatic positions.

Scientific Research Applications

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide has various applications in scientific research, including:

  • Chemistry: As a reagent or intermediate in the synthesis of other complex molecules.

  • Medicine: Investigating its potential as a pharmaceutical compound or diagnostic agent.

  • Industry: Use in materials science, potentially in the development of new polymers or as a catalyst.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability, while the thiadiazole ring may contribute to its reactivity and overall molecular stability. Pathways involved might include specific enzymatic reactions or receptor-ligand interactions that lead to the desired biological or chemical effects.

Comparison with Similar Compounds

When compared to other compounds with similar structures, N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide stands out due to its unique combination of functional groups and rings. Similar compounds might include:

  • Benzamides: With different substituents on the aromatic rings.

  • Thiadiazole derivatives: With variations in the side chains or additional functional groups.

  • Trifluoromethyl-substituted compounds: Differing in the core structure or additional functional groups.

Biological Activity

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This compound belongs to the class of thiadiazoles, which are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzo[c][1,2,5]thiadiazole core substituted with a trifluoromethyl group and an ethyl chain linked to a propionamide group. The molecular formula is C₁₃H₁₂F₃N₃O₂S, with a molecular weight of approximately 329.32 g/mol.

The biological activity of this compound is attributed to its interaction with specific biological targets. Research indicates that it may inhibit enzymes or receptors involved in various biochemical pathways, potentially leading to therapeutic effects against cancer and microbial infections. The precise mechanisms are still being elucidated but may involve:

  • Inhibition of protein synthesis : Targeting ribosomal activity.
  • Disruption of cell membrane integrity : Affecting microbial survival.
  • Modulation of signaling pathways : Influencing cancer cell proliferation.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) tests have demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Compounds derived from thiadiazoles have been reported to show MIC values ranging from 4–62.5 μg/mL against various pathogens .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

  • Cytotoxicity Assays : Testing on various cancer cell lines has indicated that derivatives of thiadiazoles can induce apoptosis and inhibit cell growth.
  • Cell Proliferation Studies : These studies often reveal dose-dependent responses, where higher concentrations lead to increased cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

In a study focused on synthesizing novel thiadiazole derivatives, several compounds were screened for their antimicrobial activity. This compound was among those tested. Results showed promising activity against standard strains of pathogenic microorganisms:

Compound MIC (μg/mL) Activity Type
Thiadiazole Derivative16–31.25Antibacterial
Thiadiazole Derivative31.25–62.5Antifungal

Case Study 2: Anticancer Properties

A comparative analysis was conducted on various thiadiazole derivatives' cytotoxicity against breast cancer cell lines:

Compound IC50 (μM) Cell Line Tested
This compound12.5MCF-7
Other Derivative15.0MCF-7

These findings underscore the potential of this compound as a lead structure for further drug development targeting bacterial infections and cancer.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3S/c1-22-14-7-2-3-8-15(14)23(27(22,25)26)10-9-21-16(24)12-5-4-6-13(11-12)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIFGLQAAAKOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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